molecular formula C11H13NO3 B6270178 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid CAS No. 1337217-10-3

2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid

Cat. No. B6270178
CAS RN: 1337217-10-3
M. Wt: 207.2
InChI Key:
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Description

“2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid” is a complex organic compound. It is derived from the 2H-1-Benzopyran molecule, which has a molecular weight of 134.1751 . This compound is part of the benzopyran family, which includes chroman and dihydrobenzopyran .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared via palladium-mediated cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of the parent compound, 2H-1-Benzopyran, is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives was prepared via palladium-mediated cross-coupling reactions .


Physical And Chemical Properties Analysis

The parent compound, 2H-1-Benzopyran, has a molecular weight of 134.1751 . More specific physical and chemical properties for “2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid” are not available in the current literature.

Mechanism of Action

While the specific mechanism of action for “2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid” is not available, similar compounds have shown high affinity for 5-HT1A and 5-HT7 receptors .

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of hybrid compounds that exhibit antiproliferative activity against a panel of six cancer cell lines and two normal cell lines . These compounds have the potential to be selective anticancer agents, potentially safe for human cells, and could be synthesized at low cost .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "ethyl bromoacetate", "sodium hydride", "4-nitroaniline", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Ethylation of 4-hydroxycoumarin with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)acetate.", "Step 2: Reduction of ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)acetate with sodium borohydride to form ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)acetate.", "Step 3: Nitration of ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)acetate with 4-nitroaniline in the presence of acetic anhydride and hydrochloric acid to form ethyl 2-(4-nitro-3,4-dihydro-2H-1-benzopyran-8-yl)acetate.", "Step 4: Reduction of ethyl 2-(4-nitro-3,4-dihydro-2H-1-benzopyran-8-yl)acetate with sodium borohydride to form ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetate.", "Step 5: Hydrolysis of ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetate with sodium hydroxide to form 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction with ethyl acetate.", "Step 7: Drying of the organic layer with sodium sulfate and evaporation of the solvent to obtain the crude product.", "Step 8: Purification of the crude product by recrystallization from ethanol and characterization by spectroscopic methods." ] }

CAS RN

1337217-10-3

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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